1,2-Dihydro Prednicarbate

Beschreibung

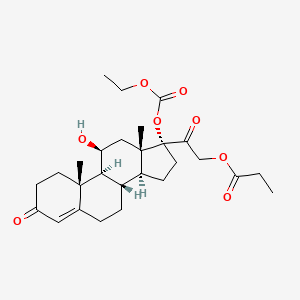

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h13,18-20,23,29H,5-12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAMAIXNRIHJGN-KAJVQRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671225-26-6 | |

| Record name | 1,2-Dihydroprednicarbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671225266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIHYDROPREDNICARBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAE8FU446V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-Dihydro Prednicarbate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 1,2-Dihydro Prednicarbate, a significant related compound of the topical corticosteroid Prednicarbate. This document delves into the strategic chemical pathway, a detailed experimental protocol, and the analytical characterization of the final product, offering valuable insights for professionals in drug development and medicinal chemistry.

Introduction: Understanding 1,2-Dihydro Prednicarbate

1,2-Dihydro Prednicarbate, systematically named 11β-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl 17-(ethyl carbonate) 21-propanoate, is recognized as a principal impurity and a metabolite of Prednicarbate. Prednicarbate itself is a non-halogenated corticosteroid used for its anti-inflammatory and antipruritic properties. The key structural difference between Prednicarbate and its 1,2-dihydro derivative lies in the saturation of the double bond between carbons 1 and 2 in the A-ring of the steroid nucleus. The synthesis and characterization of 1,2-Dihydro Prednicarbate are crucial for quality control in the manufacturing of Prednicarbate and for understanding its metabolic fate.

The most direct and logical synthetic route to 1,2-Dihydro Prednicarbate involves the selective reduction of the 1,2-double bond of the parent drug, Prednicarbate. This transformation is typically achieved through catalytic hydrogenation, a powerful and widely used technique in steroid chemistry.

The Synthetic Pathway: From Prednicarbate to its 1,2-Dihydro Derivative

The synthesis of 1,2-Dihydro Prednicarbate is centered around the selective hydrogenation of the α,β-unsaturated ketone moiety in the A-ring of Prednicarbate. This process must be carefully controlled to avoid the reduction of other functional groups within the molecule, such as the C20-ketone and the ester linkages.

The chosen methodology is a heterogeneous catalytic hydrogenation, which offers excellent selectivity and ease of product purification, as the catalyst can be readily removed by filtration.

Caption: Overall synthesis pathway of 1,2-Dihydro Prednicarbate.

Causality Behind Experimental Choices

The selection of the catalyst and reaction conditions is paramount for the success of this synthesis.

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for the hydrogenation of α,β-unsaturated ketones in steroidal systems.[1][2] It is highly active and provides excellent selectivity for the reduction of the carbon-carbon double bond over the carbonyl group. A 5% or 10% loading of palladium on a high-surface-area carbon support is typically effective.

-

Solvent: A variety of organic solvents can be employed for this reaction. Ethyl acetate is a preferred solvent due to its ability to dissolve the steroidal substrate, its relatively low boiling point for easy removal, and its inertness under the reaction conditions. Other suitable solvents include ethanol, methanol, and tetrahydrofuran.

-

Hydrogen Pressure and Temperature: The reaction can often be carried out at or slightly above atmospheric pressure of hydrogen. Mild temperatures, typically room temperature, are sufficient to drive the reaction to completion without promoting side reactions.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the synthesis of 1,2-Dihydro Prednicarbate.

Materials and Reagents

-

Prednicarbate

-

10% Palladium on carbon (Pd/C)

-

Ethyl acetate (reagent grade)

-

Hydrogen gas (high purity)

-

Celite or a similar filter aid

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Step-by-Step Methodology

-

Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped with a hydrogen balloon), dissolve Prednicarbate in ethyl acetate. A typical concentration would be in the range of 10-50 mg/mL.

-

Catalyst Addition: To the solution of Prednicarbate, add 10% Pd/C. The catalyst loading is typically 10-20% by weight relative to the substrate.

-

Hydrogenation: The reaction vessel is then purged with hydrogen gas to remove air. The reaction is stirred vigorously under a hydrogen atmosphere (1-3 atm) at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material and the appearance of a new, more polar spot (due to the loss of conjugation) indicates the progress of the reaction.

-

Work-up: Upon completion of the reaction, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon). The reaction mixture is then filtered through a pad of Celite to remove the palladium catalyst. The filter cake should be washed with additional ethyl acetate to ensure complete recovery of the product.

-

Purification: The combined filtrate is concentrated under reduced pressure to yield the crude product. The crude 1,2-Dihydro Prednicarbate is then purified by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is typically effective in separating the desired product from any unreacted starting material or byproducts.[3]

Caption: Experimental workflow for the synthesis of 1,2-Dihydro Prednicarbate.

Data Presentation: Quantitative Summary

| Parameter | Description |

| Reactant | Prednicarbate |

| Product | 1,2-Dihydro Prednicarbate |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Ethyl Acetate |

| Temperature | Room Temperature (approx. 20-25 °C) |

| Hydrogen Pressure | 1-3 atmospheres |

| Typical Yield | High (often >90% after purification) |

| Purification Method | Silica Gel Column Chromatography |

Characterization of 1,2-Dihydro Prednicarbate

The structure and purity of the synthesized 1,2-Dihydro Prednicarbate must be confirmed by spectroscopic methods.

-

Infrared (IR) Spectroscopy: The most significant change in the IR spectrum upon hydrogenation is the shift of the C=O stretching frequency of the A-ring ketone. In Prednicarbate, the conjugated dienone system results in a C=O stretch at a lower wavenumber (around 1660 cm⁻¹). In 1,2-Dihydro Prednicarbate, the loss of conjugation results in a C=O stretching frequency characteristic of a saturated six-membered ring ketone, which is at a higher wavenumber (around 1715 cm⁻¹).[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most telling difference in the ¹H NMR spectrum is the disappearance of the signals corresponding to the vinyl protons at C1 and C2 in Prednicarbate. New aliphatic proton signals will appear in the upfield region for the now saturated C1 and C2 positions in 1,2-Dihydro Prednicarbate.

-

¹³C NMR: The ¹³C NMR spectrum will show the disappearance of the sp² carbon signals for C1 and C2 and the appearance of new sp³ carbon signals in the aliphatic region. The chemical shift of the C3 carbonyl carbon will also shift upfield due to the loss of conjugation.[6][7]

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of 1,2-Dihydro Prednicarbate will be two mass units higher than that of Prednicarbate, corresponding to the addition of two hydrogen atoms. The fragmentation pattern can also be analyzed to confirm the structure.[8][9]

Conclusion

The synthesis of 1,2-Dihydro Prednicarbate via catalytic hydrogenation of Prednicarbate is a straightforward and efficient method. This guide provides a robust framework for its preparation and characterization, grounded in established principles of steroid chemistry. The detailed protocol and analytical insights are intended to support researchers and drug development professionals in their work with this important corticosteroid-related compound.

References

-

Szánti-Pintér, E., et al. (2024). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. ACS Omega, 9(6), 7043-7052. Available at: [Link]

-

ResearchGate. (2025). Selective hydrogenation of exocyclic α,β-unsaturated ketones: Part I. Hydrogenations over palladium. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link]

-

Agilent Technologies. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. Available at: [Link]

-

ResearchGate. (n.d.). Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. Available at: [Link]

-

Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0001342). Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a). Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Royal Society of Chemistry. (2012). A Detailed Study of the Diastereoselective Catalytic Hydrogenation of 6-Hydroxytetrahydroisoquinoline-(3R)-carboxylic. Available at: [Link]

-

Hong Lab MIT. (n.d.). Medium- and Long-Distance ¹H–¹³C Heteronuclear Correlation NMR in Solids. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Why do the unsaturated ketones have C-O bond weaker than saturated ketones? How it is related to resonance structures? Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Available at: [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

YouTube. (2020). How many uniques 1H NMR and 13C NMR signals exist for each compound? Available at: [Link]

-

University of Alabama at Birmingham. (2011). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: Enantioselective Hydrogenation of α,β‐Unsaturated Ketones over Palladium on Charcoal in the Presence of (‐)‐Ephedrine. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

ResearchGate. (n.d.). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. Available at: [Link]

-

National Center for Biotechnology Information. (1989). Two-dimensional 1H/13C heteronuclear chemical shift correlation spectroscopy of lipid bilayers. Biophysical Journal, 55(2), 355-358. Available at: [Link]

-

Royal Society of Chemistry. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Available at: [Link]

-

MDPI. (n.d.). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

1,2-Dihydro Prednicarbate chemical structure and properties

This guide provides a comprehensive technical overview of 1,2-Dihydro Prednicarbate, a significant related compound of the topical corticosteroid, Prednicarbate. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, properties, and analytical considerations of this molecule. Given its status as a known impurity, this guide also explores its relationship with the parent drug, Prednicarbate, offering insights into its potential formation and significance in pharmaceutical formulations.

Introduction and Significance

1,2-Dihydro Prednicarbate is recognized as a principal related compound of Prednicarbate, a synthetic non-halogenated corticosteroid used for its anti-inflammatory and antipruritic properties in treating various skin conditions.[1][2] In the context of pharmaceutical quality control, 1,2-Dihydro Prednicarbate is classified as "Prednicarbate Related Compound A" by the United States Pharmacopeia (USP) and "Prednicarbate impurity F" by the European Pharmacopoeia (EP).[3][4] The presence and quantity of such impurities are critical quality attributes for the active pharmaceutical ingredient (API) and the final drug product, necessitating a thorough understanding of their chemical and physical characteristics. This guide aims to consolidate the available technical information on 1,2-Dihydro Prednicarbate to support analytical method development, impurity profiling, and stability studies.

Chemical Structure and Nomenclature

The chemical structure of 1,2-Dihydro Prednicarbate is characterized by the saturation of the C1-C2 double bond in the A-ring of the prednisolone steroid nucleus, distinguishing it from its parent compound, Prednicarbate.

IUPAC Name: [2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate[3]

Synonyms: 1,2-Dihydroprednicarbate, Prednicarbate impurity F [EP], Prednicarbate Related Compound A [USP], Cortisol 17-(ethyl carbonate) 21-propionate[3]

Chemical Formula: C₂₇H₃₈O₈[3]

Molecular Weight: 490.59 g/mol [1]

CAS Number: 671225-26-6[3]

Below is a diagram illustrating the chemical structure of 1,2-Dihydro Prednicarbate.

Caption: Chemical structure of 1,2-Dihydro Prednicarbate.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1,2-Dihydro Prednicarbate are not extensively available in the public domain. However, based on its chemical structure and information from suppliers of reference standards, some properties can be inferred and are summarized below.

| Property | Value/Information | Source |

| Molecular Formula | C₂₇H₃₈O₈ | [3] |

| Molecular Weight | 490.59 g/mol | [1] |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Expected to have low aqueous solubility, similar to other corticosteroids. | Inferred |

| Storage | Typically stored at 2-8°C. | [5] |

Synthesis and Formation

The synthesis of 1,2-Dihydro Prednicarbate is not commonly described in the literature as a target molecule but rather as a product of Prednicarbate degradation or a byproduct in its synthesis. The saturation of the 1,2-double bond in the A-ring of corticosteroids can be achieved through catalytic hydrogenation. It is plausible that 1,2-Dihydro Prednicarbate is formed during the synthesis of Prednicarbate if the reduction step is not perfectly selective or if it is a degradation product formed under certain storage conditions.

A potential synthetic pathway for Prednicarbate, from which 1,2-Dihydro Prednicarbate could arise as a byproduct, is outlined in the following workflow.

Caption: Potential formation pathway of 1,2-Dihydro Prednicarbate from Prednicarbate.

Spectroscopic Characterization

-

¹H NMR: The characteristic signals for the vinylic protons at C1 and C2 in Prednicarbate would be absent. Instead, signals corresponding to the saturated methylene and methine protons in the A-ring would be observed.

-

¹³C NMR: The signals for the sp² hybridized carbons at C1 and C2 in Prednicarbate would be replaced by signals for sp³ hybridized carbons in 1,2-Dihydro Prednicarbate.

-

IR Spectroscopy: The C=C stretching vibration associated with the A-ring double bond in Prednicarbate would be absent in the spectrum of 1,2-Dihydro Prednicarbate.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 490, which is 2 mass units higher than that of Prednicarbate (m/z 488), corresponding to the addition of two hydrogen atoms.

Pharmacological Properties and Mechanism of Action

There is a lack of specific pharmacological studies on 1,2-Dihydro Prednicarbate. As a saturated analog of Prednicarbate, its glucocorticoid activity is expected to be significantly lower. The 1,2-double bond in the A-ring of corticosteroids like prednisolone is known to be crucial for their anti-inflammatory potency.

For context, the mechanism of action of the parent compound, Prednicarbate , involves its binding to cytosolic glucocorticoid receptors.[6][7] This complex then translocates to the nucleus and modulates the transcription of target genes. This leads to the synthesis of anti-inflammatory proteins like lipocortins, which inhibit phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators such as prostaglandins and leukotrienes.[6][7]

The following diagram illustrates the generalized mechanism of action for corticosteroids like Prednicarbate.

Sources

1,2-Dihydro Prednicarbate mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Prednicarbate

Introduction

Prednicarbate is a synthetic, non-halogenated corticosteroid designed for topical application. It is clinically employed for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as atopic dermatitis and psoriasis.[1][2] As a double-ester derivative of prednisolone, its molecular structure confers a distinct pharmacological profile.[3] A key characteristic of prednicarbate is its favorable benefit-risk ratio, demonstrating potent anti-inflammatory activity comparable to medium-potency corticosteroids while possessing a low potential to cause skin atrophy, a common side effect of this drug class.[4][5]

This guide provides a detailed exploration of the in vitro mechanism of action of prednicarbate. Central to its activity is its function as a prodrug; it is rapidly metabolized within the skin's epidermal cells into its primary active metabolites, including prednisolone-17-ethylcarbonate (PRED-17-EC) and subsequently prednisolone.[6][7] It is this local bioactivation and differential activity on various skin cell types that underpins its therapeutic efficacy and safety profile. We will dissect its molecular interactions, genomic and non-genomic pathways, and the key experimental protocols used to validate these mechanisms in a laboratory setting.

Part 1: The Molecular Core: Glucocorticoid Receptor Engagement

The physiological effects of all corticosteroids are mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[4]

-

Cellular Entry and Receptor Binding : Prednicarbate, being lipophilic, passively diffuses across the cell membrane of epidermal keratinocytes and other skin cells.[3] In the cytoplasm, it and its active metabolites bind to the inactive GR, which is part of a multiprotein complex including heat shock proteins (HSPs) like Hsp90 and Hsp70.

-

Receptor Activation and Nuclear Translocation : Ligand binding induces a critical conformational change in the GR. This causes the dissociation of the associated heat shock proteins, exposing the nuclear localization signals on the receptor.[4] The activated ligand-receptor complex then rapidly translocates from the cytoplasm into the nucleus, where it can directly or indirectly modulate gene expression.

Part 2: The Dual Genomic Mechanisms of Action

Once in the nucleus, the activated GR complex exerts its anti-inflammatory effects primarily through two distinct genomic mechanisms: transrepression and transactivation.[8][9]

Transrepression: The Anti-Inflammatory Engine

Transrepression is considered the principal mechanism behind the anti-inflammatory effects of glucocorticoids.[8][10] This process involves the GR monomer interfering with the function of other transcription factors, thereby repressing the expression of pro-inflammatory genes.

-

Mechanism : The activated GR does not bind directly to DNA. Instead, it physically interacts with and inhibits the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8][9] This protein-protein interaction prevents NF-κB and AP-1 from binding to their respective DNA consensus sites and recruiting the necessary co-activators for transcription.

-

Consequence : The inhibition of NF-κB and AP-1 leads to a profound downregulation in the transcription of a wide array of inflammatory mediators. This includes pro-inflammatory cytokines (e.g., IL-1α, IL-6, TNF-α), chemokines, and cell adhesion molecules that are crucial for orchestrating and sustaining an inflammatory response in the skin.[5][11]

Caption: GR-mediated transrepression of NF-κB/AP-1.

Transactivation: A Double-Edged Sword

Transactivation involves the direct binding of GR dimers to specific DNA sequences, known as Glucocorticoid Response Elements (GREs), in the promoter regions of target genes, leading to an increase in their transcription.[9][10]

-

Mechanism : Two activated GR molecules form a homodimer, which then binds to GREs. This binding recruits co-activators and the basal transcription machinery, initiating gene transcription.

-

Anti-Inflammatory Role : A key gene upregulated via transactivation is Annexin A1 (formerly known as lipocortin-1).[2][12] Annexin A1 is an inhibitor of the enzyme phospholipase A2 (PLA2). By inhibiting PLA2, the release of arachidonic acid from cell membranes is blocked.[13] This prevents the subsequent synthesis of potent pro-inflammatory mediators, including prostaglandins and leukotrienes.

-

Association with Side Effects : While beneficial for inflammation control, the transactivation pathway is also implicated in many of the undesirable side effects of corticosteroids, such as skin atrophy and metabolic changes.[10]

Caption: GR-mediated transactivation of Annexin A1.

Part 3: Cell-Specific Effects & Metabolism: The In Vitro Evidence

The favorable therapeutic index of prednicarbate is largely explained by its differential effects on keratinocytes versus fibroblasts, which has been elucidated through in vitro studies.[5][11]

-

In Keratinocytes (Epidermal Cells) : These cells are the primary site of inflammation in many dermatoses. In vitro studies show that prednicarbate is a potent suppressor of cytokine production in keratinocytes.[11] When inflammation is induced (e.g., with TNF-α), prednicarbate strongly inhibits the synthesis and release of IL-1α, a key initiator of the inflammatory cascade in the skin.[5][11] This potent action in the epidermis directly addresses the inflammatory component of skin disease.

-

In Fibroblasts (Dermal Cells) : Fibroblasts are responsible for producing collagen and other extracellular matrix components. The inhibition of fibroblast proliferation is a major contributor to the skin atrophy caused by many corticosteroids. In vitro assays demonstrate that prednicarbate and its metabolites have a significantly lower inhibitory effect on fibroblast proliferation and cytokine (IL-1α and IL-6) synthesis compared to conventional glucocorticoids like betamethasone-17-valerate.[5][11] This reduced impact on dermal fibroblasts is the biological basis for its low atrophogenic potential.

Data Presentation: Comparative In Vitro Activity

| Cell Type | Parameter Measured | Prednicarbate (PC) Activity | Comparator (e.g., Betamethasone) | Implication |

| Human Keratinocytes | IL-1α Suppression | Strong Inhibition[5][11] | Strong Inhibition[5] | High Anti-inflammatory Efficacy |

| Human Fibroblasts | Cell Proliferation | Low Inhibition[11] | Strong Inhibition[11] | Low Atrophogenic Potential |

| Human Fibroblasts | IL-1α / IL-6 Synthesis | Minor Inhibition[11] | Strong Inhibition[11] | Reduced Impact on Dermal Integrity |

Part 4: Validating the Mechanism: Key In Vitro Experimental Protocols

To dissect the mechanisms described above, researchers employ a series of validated in vitro assays. These protocols form a self-validating system to characterize the potency and cellular selectivity of corticosteroids like prednicarbate.

Experimental Protocol 1: Cytokine Suppression Assay in Keratinocytes

This assay directly measures the primary anti-inflammatory output of the drug on target epidermal cells.

-

Objective : To quantify the dose-dependent inhibition of pro-inflammatory cytokine release from human keratinocytes by prednicarbate.

-

Methodology :

-

Cell Culture : Culture primary Human Epidermal Keratinocytes (HEK) or a keratinocyte cell line (e.g., HaCaT) in appropriate media until they reach 80-90% confluency in a multi-well plate.

-

Pre-treatment : Replace the medium with fresh medium containing various concentrations of prednicarbate (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Inflammatory Stimulus : Add a pro-inflammatory stimulus, such as TNF-α (10 ng/mL) or Lipopolysaccharide (LPS), to all wells except the negative control. Incubate for 6-24 hours.

-

Supernatant Collection : Carefully collect the cell culture supernatant from each well.

-

Quantification : Measure the concentration of a target cytokine, such as IL-1α or IL-8, in the supernatant using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis : Normalize the data and calculate the percentage of inhibition for each prednicarbate concentration relative to the "stimulus-only" control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cytokine release is inhibited).

-

Caption: Workflow for a keratinocyte cytokine suppression assay.

Experimental Protocol 2: NF-κB Reporter Gene Assay

This assay provides direct evidence for the transrepression mechanism by measuring the activity of the NF-κB transcription factor.

-

Objective : To determine the ability of prednicarbate to inhibit NF-κB-mediated gene transcription.

-

Methodology :

-

Cell Culture & Transfection : Seed a suitable cell line (e.g., HEK293 or HaCaT) in a 96-well plate. Co-transfect the cells with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and a second control plasmid expressing Renilla luciferase for normalization. Allow 24-48 hours for reporter gene expression.

-

Treatment : Pre-treat cells with a range of prednicarbate concentrations for 1-2 hours.

-

Stimulation : Induce NF-κB activity by adding TNF-α (10 ng/mL) for 6-8 hours.

-

Cell Lysis : Wash the cells with PBS and add a passive lysis buffer.

-

Luciferase Assay : Measure the activity of both firefly and Renilla luciferases in the cell lysate using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis : Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control and determine the IC₅₀.[14]

-

Experimental Protocol 3: Fibroblast Anti-Proliferation Assay

This assay is crucial for evaluating the atrophogenic potential of a corticosteroid.

-

Objective : To quantify the effect of prednicarbate on the proliferation of human dermal fibroblasts.

-

Methodology :

-

Cell Culture : Seed primary Human Dermal Fibroblasts (HDF) at a low density in a 96-well plate and allow them to adhere.

-

Treatment : Replace the medium with fresh medium containing various concentrations of prednicarbate, a positive control (e.g., a potent corticosteroid), and a vehicle control.

-

Incubation : Incubate the cells for 48-72 hours to allow for cell division.

-

Proliferation Measurement : Quantify cell proliferation. A classic method is ³H-thymidine incorporation, which measures DNA synthesis. Alternatively, colorimetric assays like MTT or WST-1, which measure metabolic activity as a proxy for cell number, can be used.[11]

-

Data Analysis : Compare the proliferation in prednicarbate-treated wells to the vehicle control. A lower reduction in proliferation compared to the positive control indicates a lower atrophogenic potential.

-

Conclusion

The in vitro mechanism of action of prednicarbate is a sophisticated process rooted in its identity as a locally-activated prodrug. Its therapeutic effect is driven by the classical genomic pathways of corticosteroid action: potent transrepression of pro-inflammatory transcription factors like NF-κB in epidermal keratinocytes, and transactivation of anti-inflammatory genes such as Annexin A1. Crucially, in vitro evidence demonstrates that this high anti-inflammatory activity is coupled with a minimal inhibitory effect on the proliferation of dermal fibroblasts. This cell-specific selectivity, validated through assays measuring cytokine suppression and cell proliferation, provides a clear molecular explanation for prednicarbate's clinical profile as an effective anti-inflammatory agent with a low risk of skin atrophy.

References

-

PharmaCompass.com. Prednicarbate | Drug Information, Uses, Side Effects, Chemistry.

-

Al-Showbaki, W., et al. (2024). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.

-

Wagstaff, A. J., & Bryson, H. M. (1998). Prednicarbate: a review of its pharmacological properties and therapeutic use in the treatment of dermatological disorders. BioDrugs, 9(1), 61-86.

-

Schäcke, H., et al. (2004). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Proceedings of the National Academy of Sciences, 101(1), 227-232.

-

GlobalRx. (2023). Clinical Profile of Prednicarbate 0.1% Topical Ointment.

-

U.S. Food and Drug Administration. (2006). Dermatop (prednicarbate) cream label. accessdata.fda.gov.

-

Lee, D. Y., & Park, M. K. (2021). In Vitro Models Mimicking Immune Response in the Skin. Journal of Rheumatic Diseases, 28(4), 183-192.

-

Drugs.com. (2025). Prednicarbate Ointment: Package Insert / Prescribing Info.

-

Newton, R., et al. (2000). Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement. British Journal of Pharmacology, 130(7), 1599-1611.

-

Lannan, E. A., et al. (2012). Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms. PLOS One.

-

Schäcke, H., et al. (2004). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. PNAS.

-

Drugs.com. (2025). Prednicarbate Monograph for Professionals.

-

National Center for Biotechnology Information. (n.d.). Prednicarbate. PubChem Compound Summary for CID 6714002.

-

Täuber, U., & Knie, U. (1993). Studies on the Pharmacokinetics and Metabolism of Prednicarbate after Cutaneous and Oral Administration. Skin Pharmacology and Physiology, 6(1), 39-49.

-

De Bosscher, K., et al. (2008). Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems. European Journal of Pharmacology, 583(2-3), 290-302.

-

Dermatology Times. (2024). Insights From In Vitro Skin Models to Enhance Patient Care.

-

Semantic Scholar. (n.d.). Evaluation of in vitro human skin models for studying effects of external stressors and stimuli and developing treatment modalities.

-

Frontiers. (2025). Engineering a 3D wounded skin equivalent to study early inflammatory and regenerative responses in vitro.

-

National Institutes of Health. (n.d.). In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease.

-

ResearchGate. (2015). Studies on the Pharmacokinetics and Metabolism of Prednicarbate after Cutaneous and Oral Administration.

-

WebMD. (2024). Prednicarbate: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.

-

Mayo Clinic. (2025). Prednicarbate (topical application route) - Side effects & dosage.

-

PubMed Central. (2025). In vitro dexamethasone suppression of cytokine production assay and plasma total and free cortisol responses to ACTH in healthy volunteers.

-

GoodRx. (2021). Prednicarbate: Uses, Side Effects, Dosage & Reviews.

-

Cleveland Clinic. (n.d.). Prednicarbate Cream: Uses & Side Effects.

-

Pedersen, B. K., & Beyer, J. M. (1986). Characterization of the in Vitro Effects of Glucocorticosteroids on NK Cell Activity. Allergy, 41(3), 220-224.

-

Sanofi-Aventis Canada Inc. (2020). DERMATOP (prednicarbate ointment/emollient cream, 0.1%) Product Monograph.

-

BenchChem. (2025). The Anti-inflammatory Mechanisms of Synthetic Corticosteroids: A Technical Guide.

-

Gupta, A. K., & Chow, M. (2004). A Review of Prednicarbate (Dermatop®). Skin Therapy Letter, 9(10), 5-7.

-

Korting, H. C., et al. (2000). Prednicarbate versus conventional topical glucocorticoids: pharmacodynamic characterization in vitro. Skin Pharmacology and Applied Skin Physiology, 13(2), 93-103.

-

Belvisi, M. G., et al. (2001). In Vitro and in Vivo Anti-Inflammatory Activity of the New Glucocorticoid Ciclesonide. Journal of Pharmacology and Experimental Therapeutics, 298(2), 611-619.

-

Pediatric Oncall. (2025). Prednicarbate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.

-

Fowler, J. F. (2007). Prednicarbate (Dermatop): profile of a corticosteroid. Cutis, 80(1 Suppl), 11-15.

-

GlobalRx. (n.d.). Clinical Profile: Prednicarbate 0.1% Topical Ointment.

Sources

- 1. Prednicarbate: a review of its pharmacological properties and therapeutic use in the treatment of dermatological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Prednicarbate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Prednicarbate | C27H36O8 | CID 6714002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. skintherapyletter.com [skintherapyletter.com]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prednicarbate versus conventional topical glucocorticoids: pharmacodynamic characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. drugs.com [drugs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1,2-Dihydro Prednicarbate

This technical guide provides a comprehensive overview of 1,2-Dihydro Prednicarbate, a known impurity and related compound of the topical corticosteroid, Prednicarbate. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, analytical considerations, and the contextual significance of this compound within pharmaceutical frameworks.

Introduction: The Context of a Corticosteroid-Related Compound

Prednicarbate is a non-halogenated, double-ester derivative of prednisolone developed for the treatment of inflammatory skin conditions such as atopic dermatitis.[1] It offers a favorable benefit-risk profile, balancing anti-inflammatory efficacy with a reduced potential for skin atrophy compared to some halogenated corticosteroids.[1][2] In the synthesis and formulation of active pharmaceutical ingredients (APIs) like Prednicarbate, the identification and control of impurities are paramount to ensure safety and efficacy. 1,2-Dihydro Prednicarbate is recognized as one such related compound. Understanding its fundamental properties is a critical aspect of quality control in the pharmaceutical industry.

Core Molecular and Physical Properties

The fundamental identity of 1,2-Dihydro Prednicarbate is established by its molecular formula and weight. These core characteristics are foundational for all analytical and characterization efforts.

| Property | Value | Source |

| Molecular Formula | C27H38O8 | [3][4] |

| Molecular Weight | 490.6 g/mol | [3] |

| Accurate Mass | 490.2567 Da | [4] |

| CAS Number | 671225-26-6 | [3] |

| Synonyms | 1,2-Dihydroprednicarbate, Prednicarbate EP Impurity F | [3][5] |

The molecular formula of 1,2-Dihydro Prednicarbate (C27H38O8) differs from that of the parent drug, Prednicarbate (C27H36O8), by two hydrogen atoms.[2][3][6][7][8][9][10] This indicates the saturation of one of the double bonds in the steroid's A-ring, a common transformation for corticosteroid molecules.

Synthesis and Formation

While specific synthesis pathways for the intentional production of 1,2-Dihydro Prednicarbate are not extensively detailed in public literature, its presence as an impurity suggests it is likely formed during the synthesis of Prednicarbate or as a degradation product. The synthesis of Prednicarbate itself involves the esterification of prednisolone.[11]

The conversion from Prednicarbate to 1,2-Dihydro Prednicarbate involves the reduction of the double bond at the 1,2-position of the prednisolone backbone. This can occur under certain reducing conditions present during multi-step synthesis or through degradation pathways influenced by formulation excipients or storage conditions.

Logical Flow of Synthesis and Impurity Formation

Sources

- 1. Prednicarbate (dermatop): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prednicarbate | C27H36O8 | CID 6714002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Dihydro Prednicarbate | C27H38O8 | CID 124637835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Dihydro Prednicarbate | LGC Standards [lgcstandards.com]

- 5. veeprho.com [veeprho.com]

- 6. Prednicarbate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Prednicarbate - Wikipedia [en.wikipedia.org]

- 8. Prednicarbate - CD Formulation [formulationbio.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Prednicarbate | CAS 73771-04-7 | LGC Standards [lgcstandards.com]

- 11. [Synthesis of prednicarbate, an non-halogenated topical anti-inflammatory derivative of prednisolone-17-ethylcarbonate esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 1,2-Dihydro Prednicarbate: A Technical Guide for Drug Development Professionals

Introduction: Unveiling a Key Metabolite in Corticosteroid Action

Prednicarbate, a non-halogenated topical corticosteroid, has established its role in the therapeutic landscape for inflammatory dermatoses. Its efficacy is attributed to a favorable benefit-risk profile, balancing potent anti-inflammatory action with a reduced potential for systemic side effects.[1][2] A critical aspect of its pharmacological profile lies in its biotransformation, a process that yields various metabolites with distinct activities. This guide delves into the pharmacological profile of a significant, yet often overlooked, metabolite: 1,2-Dihydro Prednicarbate.

Identified as Prednicarbate EP Impurity F and Prednicarbate USP Related Compound A, with a Chemical Abstracts Service (CAS) number of 671225-26-6, 1,2-Dihydro Prednicarbate represents a reduced form of the parent drug.[3][4][5][6] Understanding the pharmacological characteristics of this metabolite is paramount for a comprehensive assessment of prednicarbate's overall therapeutic and safety profile. This technical guide provides an in-depth exploration of the known and inferred pharmacological properties of 1,2-Dihydro Prednicarbate, supported by detailed experimental protocols for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate this and similar corticosteroid metabolites.

Section 1: The Genesis of 1,2-Dihydro Prednicarbate - A Metabolic Perspective

Prednicarbate is a prodrug that undergoes metabolic activation and subsequent inactivation.[7] It is rapidly metabolized in the skin to its active metabolite, prednisolone-17-ethylcarbonate, which is then further hydrolyzed to the less active prednisolone. The formation of 1,2-Dihydro Prednicarbate is a result of the reduction of the A-ring of the steroid nucleus. While the specific enzymatic pathways leading to 1,2-Dihydro Prednicarbate have not been fully elucidated in publicly available literature, the metabolism of the parent compound, prednisolone, is known to involve hydrogenation to di- and tetrahydro metabolites.[8][9] The presence of 1,2-Dihydro Prednicarbate as a known impurity suggests its formation during the synthesis or degradation of prednicarbate.

The metabolic fate of corticosteroids is a crucial determinant of their systemic side-effect profile. The reduction of the A-ring, as seen in 1,2-Dihydro Prednicarbate, generally leads to a decrease in glucocorticoid activity. This is exemplified by studies on other reduced prednisolone metabolites, such as methyl 20-dihydroprednisolonate, which exhibit diminished systemic effects compared to the parent compound.[10] Therefore, it is hypothesized that 1,2-Dihydro Prednicarbate possesses attenuated glucocorticoid receptor binding affinity and, consequently, reduced anti-inflammatory and immunosuppressive activity compared to prednicarbate and its primary active metabolite.

Section 2: Elucidating the Pharmacological Activity - A Mechanistic Approach

The pharmacological effects of corticosteroids are primarily mediated through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[11] This interaction triggers a cascade of genomic and non-genomic events that ultimately modulate the expression of inflammatory genes.

Glucocorticoid Receptor Binding Affinity

The initial and most critical step in corticosteroid action is binding to the GR. The affinity of a corticosteroid for the GR is a key determinant of its potency. It is anticipated that 1,2-Dihydro Prednicarbate will exhibit a lower binding affinity for the GR compared to prednicarbate. This hypothesis is grounded in the structure-activity relationships of corticosteroids, where the planarity of the A-ring is often crucial for optimal receptor interaction.

To empirically determine the GR binding affinity of 1,2-Dihydro Prednicarbate, a competitive radioligand binding assay is the gold standard.

Experimental Protocol: Competitive Glucocorticoid Receptor Binding Assay

Objective: To determine the relative binding affinity (RBA) of 1,2-Dihydro Prednicarbate for the glucocorticoid receptor by measuring its ability to compete with a high-affinity radiolabeled ligand, [³H]dexamethasone.

Materials:

-

Test Compound: 1,2-Dihydro Prednicarbate

-

Reference Compound: Dexamethasone

-

Radioligand: [³H]dexamethasone

-

Receptor Source: Cytosolic fraction from a suitable cell line expressing the GR (e.g., A549 human lung adenocarcinoma cells) or purified recombinant human GR.

-

Buffers and Reagents:

-

Binding Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal (DCC) suspension (for separation of bound and free radioligand)

-

Scintillation cocktail

-

-

Equipment:

-

Microcentrifuge

-

Scintillation counter

-

96-well plates

-

Procedure:

-

Preparation of Receptor Cytosol:

-

Culture and harvest A549 cells.

-

Homogenize the cells in ice-cold binding buffer.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

-

Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

Prepare serial dilutions of the test compound (1,2-Dihydro Prednicarbate) and the reference compound (dexamethasone) in the binding buffer.

-

In a 96-well plate, add a fixed concentration of [³H]dexamethasone (typically at its Kd concentration).

-

Add the serially diluted test or reference compound to the wells.

-

Include wells for total binding (only [³H]dexamethasone and receptor) and non-specific binding (NSB) ([³H]dexamethasone, receptor, and a high concentration of unlabeled dexamethasone).

-

Initiate the binding reaction by adding the receptor cytosol to each well.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Radioligand:

-

Add an equal volume of ice-cold DCC suspension to each well to adsorb the free radioligand.

-

Incubate on ice for a short period (e.g., 10-15 minutes).

-

Centrifuge the plate to pellet the charcoal.

-

-

Quantification:

-

Carefully transfer the supernatant (containing the bound radioligand) to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the NSB from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for both the test and reference compounds using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

A hallmark of glucocorticoid action is the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.

To assess the inhibitory effect of 1,2-Dihydro Prednicarbate on NF-κB activation, a luciferase reporter gene assay is a highly sensitive and quantitative method.

Experimental Protocol: TNF-α Induced NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of 1,2-Dihydro Prednicarbate on TNF-α-induced NF-κB transcriptional activity.

Materials:

-

Cell Line: A suitable human cell line (e.g., HEK293 or THP-1) stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.[12][13][14]

-

Test Compound: 1,2-Dihydro Prednicarbate

-

Inducer: Recombinant human Tumor Necrosis Factor-alpha (TNF-α)

-

Positive Control: A known NF-κB inhibitor (e.g., BAY 11-7082)

-

Reagents:

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Luciferase assay reagent

-

-

Equipment:

-

Luminometer

-

96-well white, clear-bottom tissue culture plates

-

Procedure:

-

Cell Seeding:

-

Seed the NF-κB reporter cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[14]

-

-

Compound Treatment:

-

Prepare serial dilutions of 1,2-Dihydro Prednicarbate and the positive control in cell culture medium.

-

Pre-treat the cells with the compounds for a specified period (e.g., 1-2 hours).

-

Include vehicle control wells (e.g., DMSO).

-

-

Induction of NF-κB Activation:

-

Stimulate the cells with a final concentration of TNF-α (e.g., 10 ng/mL) for a defined incubation time (e.g., 6-8 hours).[12]

-

Include unstimulated control wells.

-

-

Luciferase Assay:

-

After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay system.[13]

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the TNF-α-stimulated vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.

-

Another crucial aspect of the inflammatory response is the production of prostaglandins, which are potent lipid mediators. Corticosteroids inhibit the synthesis of prostaglandins by inducing the expression of lipocortins, which in turn inhibit phospholipase A₂, the enzyme responsible for releasing the precursor, arachidonic acid, from cell membranes.

Experimental Protocol: In Vitro Prostaglandin E₂ (PGE₂) Production Assay

Objective: To evaluate the ability of 1,2-Dihydro Prednicarbate to inhibit the production of PGE₂ in response to an inflammatory stimulus.

Materials:

-

Cell Line: A cell line capable of producing PGE₂ upon stimulation (e.g., A549 cells, RAW 264.7 macrophages).

-

Test Compound: 1,2-Dihydro Prednicarbate

-

Stimulus: Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β)

-

Positive Control: A known COX inhibitor (e.g., indomethacin)

-

Reagents:

-

Cell culture medium

-

PGE₂ ELISA kit

-

-

Equipment:

-

Microplate reader

-

96-well cell culture plates

-

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with serial dilutions of 1,2-Dihydro Prednicarbate and the positive control for 1-2 hours.

-

-

Inflammatory Stimulation:

-

Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for a suitable period (e.g., 24 hours) to allow for PGE₂ production.[15]

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatant.

-

-

PGE₂ Measurement:

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE₂ production for each concentration of the test compound compared to the stimulated vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Section 3: In Vivo Assessment of Anti-inflammatory Efficacy

While in vitro assays provide valuable mechanistic insights, in vivo models are essential for evaluating the anti-inflammatory efficacy of a compound in a complex biological system. The carrageenan-induced inflammation models are widely used and well-characterized for this purpose.

Experimental Protocol: Carrageenan-Induced Pleurisy in Rats

Objective: To assess the anti-inflammatory effect of 1,2-Dihydro Prednicarbate by measuring its ability to reduce pleural exudate volume and leukocyte migration in a rat model of acute inflammation.[19]

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

-

Test Compound: 1,2-Dihydro Prednicarbate

-

Inducing Agent: 1% (w/v) λ-carrageenan solution in sterile saline.[20]

-

Reference Drug: Indomethacin (a non-steroidal anti-inflammatory drug).

-

Anesthetic: Isoflurane or other suitable anesthetic.

-

Equipment:

-

Syringes and needles

-

Surgical instruments

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., vehicle control, test compound groups at different doses, reference drug group).

-

-

Compound Administration:

-

Administer 1,2-Dihydro Prednicarbate (e.g., intraperitoneally or orally) at various doses 1 hour before the carrageenan injection.

-

Administer the vehicle and reference drug to the respective control groups.

-

-

Induction of Pleurisy:

-

Sample Collection:

-

At a predetermined time point after carrageenan injection (e.g., 4 hours), euthanize the animals.[20]

-

Carefully open the thoracic cavity and collect the pleural exudate using a syringe.

-

Wash the pleural cavity with a known volume of heparinized saline to collect any remaining cells and fluid.

-

-

Analysis of Pleural Exudate:

-

Measure the total volume of the collected fluid and calculate the exudate volume by subtracting the volume of the washing solution.

-

Determine the total leukocyte count in the exudate using a hemocytometer or an automated cell counter.

-

Optionally, prepare a smear of the exudate for differential cell counting.

-

The supernatant of the centrifuged exudate can be used for the measurement of inflammatory mediators like PGE₂ and cytokines.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of exudate volume and leukocyte migration for each treatment group compared to the vehicle control group.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Section 4: Pharmacokinetic Considerations

The pharmacokinetic profile of a metabolite is crucial for understanding its contribution to the overall pharmacological effect and potential for systemic exposure. Based on the metabolism of prednicarbate, it is expected that 1,2-Dihydro Prednicarbate will have a short half-life and be rapidly cleared from the systemic circulation.[7] Studies on the parent drug, prednicarbate, have shown very low systemic absorption after topical application.[7]

To fully characterize the pharmacokinetics of 1,2-Dihydro Prednicarbate, studies involving intravenous and topical administration in animal models would be necessary, followed by the analysis of plasma and tissue concentrations over time using a validated bioanalytical method, such as LC-MS/MS.

Section 5: Summary and Future Directions

1,2-Dihydro Prednicarbate is a recognized metabolite and impurity of the topical corticosteroid prednicarbate. Based on the structure-activity relationships of corticosteroids and the known metabolism of prednicarbate, it is hypothesized that 1,2-Dihydro Prednicarbate possesses attenuated glucocorticoid activity compared to its parent compound. This property likely contributes to the favorable safety profile of prednicarbate by minimizing systemic side effects.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of 1,2-Dihydro Prednicarbate and other corticosteroid metabolites. Future research should focus on:

-

Definitive quantification of the glucocorticoid receptor binding affinity of 1,2-Dihydro Prednicarbate.

-

In-depth investigation of its effects on a wider range of inflammatory mediators and signaling pathways.

-

A full pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion.

By systematically evaluating the pharmacological profile of key metabolites like 1,2-Dihydro Prednicarbate, we can gain a more complete understanding of the therapeutic and safety profiles of corticosteroid drugs, ultimately leading to the development of safer and more effective anti-inflammatory therapies.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Prostaglandin E2 Synthesis Assay with Fluproquazone.

- BenchChem. (2025). Application Notes and Protocols: Measuring Prostaglandin E2 Levels Following Treatment with Cox-2-IN-30.

- Lee, H. J., & Nathoo, Z. M. (1983).

- Cuzzocrea, S., et al. (2000).

- BPS Bioscience. (n.d.). THP-1 Cell Line - NF-κB Reporter (Luc).

- Mollmann, H., et al. (1993).

- An, Y., et al. (2013). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 74, 135-141.

- Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.

- Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY.

- Barth, J., et al. (1993).

- Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.

- SynThink Research Chemicals. (n.d.). 1,2-Dihydro Prednicarbate | 671225-26-6. Retrieved from SynThink Research Chemicals website.

- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.

- Weindl, G., et al. (1997). Prednicarbate versus conventional topical glucocorticoids: pharmacodynamic characterization in vitro. Pharmaceutical Research, 14(12), 1744-1749.

- Willoughby, D. A. (1975). Further studies on carrageenan-induced pleurisy in rats.

- Cloud-Clone Corp. (n.d.). Mini Samples ELISA Kit for Prostaglandin E2 (PGE2).

- Alberts, D. S., et al. (1995). Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study. Cancer Epidemiology, Biomarkers & Prevention, 4(6), 635-640.

- Salvemini, D., et al. (1996). Models of Inflammation: Carrageenan Air Pouch. Current Protocols in Pharmacology, Chapter 5, Unit 5.6.

- Stahn, C., & Buttgereit, F. (2008). Prednisone. In StatPearls.

- BenchChem. (2025). Application Notes and Protocols for NF-κB Luciferase Reporter Assay with Pyr-41 Treatment.

- Weindl, G., et al. (1997). Prednicarbate Versus Conventional Topical Glucocorticoids: Pharmacodynamic Characterization In Vitro. Pharmaceutical Research, 14(12), 1744-1749.

- Debono, M., & Ross, R. J. (2017). Chronopharmacology of Glucocorticoids. Pharmacology & Therapeutics, 178, 113-122.

- Kozower, M., & Goldfien, A. (1971). Decreased Clearance of Prednisolone, a Factor in the Development of Corticosteroid Side Effects. The Journal of Clinical Endocrinology & Metabolism, 33(1), 167-171.

- Pharmaffiliates. (n.d.). CAS No : 671225-26-6 | Product Name : Prednicarbate - Impurity F | Chemical Name : 1,2-Dihydroprednicarbate.

- Reactome/PharmGKB collaboration. (n.d.). Prednisone and Prednisolone Pathway, Pharmacokinetics.

- Cayman Chemical. (n.d.). 20α-dihydro Prednisolone (CAS 15847-24-2).

- SynZeal. (n.d.). Prednicarbate EP Impurity F | 671225-26-6.

- Spencer, C. M., & Wagstaff, A. J. (1998). Prednicarbate: a review of its pharmacological properties and therapeutic use in the treatment of dermatological disorders. BioDrugs, 9(1), 61-86.

- Gupta, A. K., & Chow, M. (2004). Prednicarbate (Dermatop): profile of a corticosteroid.

- Veeprho. (n.d.). Prednicarbate EP Impurity F | CAS 671225-26-6.

- Veeprho. (n.d.). Prednicarbate Impurities and Related Compound.

- Cleanchem. (n.d.). Prednicarbate EP Impurity F | CAS No: 671225-26-6.

- Creative Bioarray. (n.d.). Carrageenan-Induced Inflammatory Pain Model.

- BenchChem. (2025). Application Notes and Protocols for Dexamethasone-d3-1 in Glucocorticoid Receptor Studies.

- PubChem. (n.d.). 1,2-Dihydro Prednicarbate.

- Thermo Fisher Scientific. (n.d.). Glucocorticoid Receptor (GR) Redistribution Assay.

- Alpermann, H. G., & Sandow, J. (1985). [Synthesis of prednicarbate, an non-halogenated topical anti-inflammatory derivative of prednisolone-17-ethylcarbonate esters]. Arzneimittel-Forschung, 35(12), 1753-1757.

- Biosynth. (n.d.). 1,2-Dihydro prednicarbate | 671225-26-6 | WBB22526.

- Vandevyver, S., et al. (2013). Highly Responsive Bioassay for Quantification of Glucocorticoids. PLoS One, 8(5), e64353.

- Heiman, A. S., et al. (1983). Antiinflammatory activity of two novel derivatives of prednisolone. Journal of Pharmaceutical Sciences, 72(7), 798-801.

- LaPensee, E. W., et al. (2010). Characterization of Inhibitors of Glucocorticoid Receptor Nuclear Translocation: A Model of Cytoplasmic Dynein-Mediated Cargo Transport. Journal of Biomolecular Screening, 15(1), 48-60.

- United States Pharmacopeial Convention. (2012).

- Cabeza, M., et al. (2012). New steroid derivative with hypoglycemic activity. African Journal of Pharmacy and Pharmacology, 6(29), 2196-2202.

- Vandewalle, J., et al. (2018). The Biologist's Guide to the Glucocorticoid Receptor's Structure. International Journal of Molecular Sciences, 19(9), 2739.

Sources

- 1. Prednicarbate: a review of its pharmacological properties and therapeutic use in the treatment of dermatological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Prednicarbate EP Impurity F | 671225-26-6 | SynZeal [synzeal.com]

- 5. veeprho.com [veeprho.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. karger.com [karger.com]

- 8. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Systemic activities of a new anti-inflammatory steroid: methyl 20-dihydroprednisolonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. bowdish.ca [bowdish.ca]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. cloud-clone.com [cloud-clone.com]

- 18. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Further studies on carrageenan-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2-Dihydro Prednicarbate: Characterization, Analysis, and Regulatory Context

This technical guide provides a comprehensive overview of 1,2-Dihydro Prednicarbate, a critical compound in the pharmaceutical analysis of the synthetic corticosteroid, Prednicarbate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, physicochemical properties, and its role as a significant impurity in the active pharmaceutical ingredient (API) Prednicarbate. We will delve into its analytical quantification, the logic behind its control, and its relevance within a regulatory framework.

Introduction: The Significance of 1,2-Dihydro Prednicarbate as a Pharmaceutical Impurity

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensure the safety and efficacy of the final drug product. Impurities, which are any components of the drug substance that are not the API itself, can arise from various sources, including the synthesis process, degradation, or storage. 1,2-Dihydro Prednicarbate has been identified as a key process-related impurity of Prednicarbate, a moderately potent topical corticosteroid used for treating inflammatory skin conditions.[1][2][3]

From a regulatory standpoint, the identification, quantification, and control of such impurities are mandated by international guidelines. Consequently, 1,2-Dihydro Prednicarbate is officially recognized as Prednicarbate Impurity F by the European Pharmacopoeia (EP) and Prednicarbate Related Compound A by the United States Pharmacopeia (USP).[1][4][5][6] Its presence in Prednicarbate API and finished drug products must be carefully monitored to adhere to the stringent limits set by these regulatory bodies. This guide will provide the foundational knowledge required for the effective management of this specific impurity.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the bedrock of all further scientific investigation. The following tables summarize the key identifiers and computed physicochemical properties of 1,2-Dihydro Prednicarbate.

Table 1: Core Chemical Identifiers for 1,2-Dihydro Prednicarbate[1][7]

| Identifier | Value |

| CAS Number | 671225-26-6 |

| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

| Molecular Formula | C₂₇H₃₈O₈ |

| InChI | InChI=1S/C27H38O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h13,18-20,23,29H,5-12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 |

| InChIKey | BPAMAIXNRIHJGN-KAJVQRHHSA-N |

| Canonical SMILES | CCC(=O)OCC(=O)C1(CC[C@@H]2[C@@]1(CO)C)OC(=O)OCC |

| Synonyms | Prednicarbate Impurity F (EP), Prednicarbate Related Compound A (USP), 1,2-Dihydroprednicarbate |

Table 2: Physicochemical Properties of 1,2-Dihydro Prednicarbate[7]

| Property | Value |

| Molecular Weight | 490.6 g/mol |

| Exact Mass | 490.25666817 Da |

| XLogP3 | 3.0 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 9 |

| Topological Polar Surface Area | 116 Ų |

Genesis of 1,2-Dihydro Prednicarbate: A Synthesis Perspective

Understanding the origin of an impurity is crucial for its control. 1,2-Dihydro Prednicarbate is structurally very similar to the active ingredient Prednicarbate, with the key difference being the saturation of the double bond between the C1 and C2 positions in the A-ring of the steroid nucleus. This structural relationship strongly suggests its formation during the synthesis of Prednicarbate.

The synthesis of Prednicarbate typically starts from a prednisolone derivative.[4] One of the final steps in many steroid syntheses involves the introduction of the 1,2-double bond to form the characteristic pregna-1,4-diene-3,20-dione structure. Incomplete dehydrogenation or a competing reduction reaction during this step would lead to the formation of the 1,2-dihydro impurity.

Control strategies, therefore, focus on optimizing the dehydrogenation step to maximize the yield of Prednicarbate and minimize the formation of 1,2-Dihydro Prednicarbate. This involves careful selection of reagents, reaction conditions (temperature, pressure, time), and purification methods.

Biological Significance and Pharmacological Profile

As a designated impurity, there is a lack of extensive public data on the specific pharmacological, toxicological, or biological activity of isolated 1,2-Dihydro Prednicarbate. In the context of pharmaceutical quality control, impurities are generally assumed to be undesirable. Regulatory guidelines necessitate that any impurity present above a certain threshold (typically 0.10% for reporting and 0.15% for identification) must be characterized and qualified.

Qualification involves assessing the toxicological data for the impurity to ensure its safety at the level observed in the final drug product. For a process-related impurity like 1,2-Dihydro Prednicarbate, this often involves demonstrating that its levels are consistently maintained below the qualified safety threshold. Given its structural similarity to the parent corticosteroid, it might possess some residual glucocorticoid activity, but this is generally expected to be significantly lower than that of Prednicarbate. The primary concern is ensuring that it does not contribute to any untoward toxicity.[7]

Analytical Methodologies for Identification and Quantification

The control of 1,2-Dihydro Prednicarbate relies on robust and validated analytical methods capable of separating it from the parent API and other related substances. High-Performance Liquid Chromatography (HPLC) is the standard technique employed for this purpose.[8][9]

Chromatographic Separation Principles

A reversed-phase HPLC (RP-HPLC) method is typically used, which separates compounds based on their hydrophobicity. 1,2-Dihydro Prednicarbate, lacking the C1-C2 double bond, is slightly more flexible and generally less polar than Prednicarbate, leading to different retention times on a C18 or similar column. The development of a successful HPLC method requires careful optimization of the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), column temperature, and flow rate to achieve adequate resolution between the Prednicarbate peak and the peaks of all its known impurities.

A Representative Experimental Protocol (Based on USP Monograph Principles)

The following is a generalized protocol for the analysis of related substances in a Prednicarbate drug product, such as a cream, based on the principles outlined in the USP monograph for Prednicarbate Cream.[10] This protocol is for illustrative purposes and must be fully validated for its intended use.

Objective: To quantify the amount of 1,2-Dihydro Prednicarbate (Prednicarbate Related Compound A) in a Prednicarbate cream formulation.

Materials:

-

Prednicarbate Cream sample

-

USP Prednicarbate Reference Standard (RS)

-

USP Prednicarbate Related Compound A RS (1,2-Dihydro Prednicarbate)

-

Acetonitrile (HPLC grade)

-

Dehydrated alcohol (ACS grade)

-

Monobasic potassium phosphate (reagent grade)

-

Purified water

-

0.45 µm membrane filters

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Procedure:

-

Mobile Phase Preparation:

-

Solution A: Prepare a 0.01 M solution of monobasic potassium phosphate in water.

-

Solution B: Prepare a mixture of acetonitrile and dehydrated alcohol (2:1 v/v).

-

The mobile phase often consists of a gradient mixture of Solution A and Solution B.

-

-

Standard Solution Preparation:

-

Accurately weigh a suitable quantity of USP Prednicarbate RS and USP Prednicarbate Related Compound A RS.

-

Dissolve in a suitable diluent (e.g., a mixture of the mobile phase components) to obtain a known concentration.

-

-

Sample Solution Preparation:

-

Accurately weigh a quantity of the Prednicarbate cream equivalent to a target amount of Prednicarbate.

-

Disperse the cream in a suitable solvent system (this may involve multiple steps with different solvents to break the emulsion and dissolve the API).

-

Dilute to a final target concentration of Prednicarbate.

-

Filter the final solution through a 0.45 µm filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm

-

Flow Rate: Typically 1.0 - 1.5 mL/min

-

Detection Wavelength: Monitor at the UV absorbance maximum of Prednicarbate (e.g., ~242 nm).

-

Injection Volume: Typically 20 - 60 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

-

-

Analysis and Calculation:

-

Inject the standard and sample solutions into the chromatograph.

-

Identify the peak for 1,2-Dihydro Prednicarbate in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the percentage of 1,2-Dihydro Prednicarbate in the Prednicarbate sample using the peak areas and the known concentrations of the standards.

-

Conclusion and Future Perspectives

1,2-Dihydro Prednicarbate serves as a quintessential example of a process-related impurity in a pharmaceutical API. While not having a therapeutic application of its own, its diligent monitoring and control are non-negotiable for ensuring the quality, safety, and regulatory compliance of Prednicarbate-containing medicines. A thorough understanding of its chemical identity, formation pathways, and analytical methodologies is, therefore, indispensable for scientists and professionals in the pharmaceutical industry. Future work in this area may focus on developing even more sensitive and rapid analytical techniques for impurity profiling and further elucidating the potential biological impact of this and other related substances, reinforcing the commitment to patient safety.

References

-